(5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it an ideal candidate for use in scientific research.
Mechanism of Action
The mechanism of action of (5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the inhibition of specific enzymes and pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties that can help in the prevention and treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments include its unique chemical structure and properties that make it an ideal candidate for use in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of (5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Some of these directions include the optimization of its synthesis method, the evaluation of its safety and efficacy in animal models, and the development of new therapeutic agents based on its chemical structure and properties.
Conclusion:
In conclusion, (5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal candidate for use in the development of new therapeutic agents for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in animal models.
Synthesis Methods
The synthesis method for (5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the reaction of 3-fluorobenzaldehyde with pyrrolidine and furan-2-carbaldehyde in the presence of a catalyst. The resulting compound is then subjected to a series of reactions to obtain the final product.
Scientific Research Applications
(5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
Molecular Formula |
C19H16FN3O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5E)-1-(3-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H16FN3O3S/c20-12-4-3-5-13(10-12)23-18(25)15(17(24)21-19(23)27)11-14-6-7-16(26-14)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,21,24,27)/b15-11+ |
InChI Key |
JXTCMUNQMBEJOK-RVDMUPIBSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F |
SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.